Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Chemical Significance and Structural Overview
Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate represents a structurally complex heterocyclic compound within the triazolopyrimidine family. Its molecular framework integrates a fused bicyclic system comprising a 1,2,4-triazole ring and a partially saturated pyrimidine ring, with critical substituents at positions 5, 6, and 7. The compound’s molecular formula is C₂₁H₁₈N₄O₃ , featuring:
- A 4-hydroxyphenyl group at position 7, contributing hydrogen-bonding potential through its phenolic -OH moiety.
- A phenyl ring at position 5, enhancing hydrophobic interactions and π-stacking capabilities.
- An ethyl carboxylate ester at position 6, modulating solubility and reactivity.
The triazolopyrimidine core adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the N1 nitrogen of the triazole and the adjacent pyrimidine ring. This structural rigidity is critical for molecular recognition in biological systems. Comparative analysis with analogous compounds, such as ethyl 7-hydroxy-5-methyl-2-(methylthio)triazolo[1,5-a]pyrimidine-6-carboxylate (PubChem CID 113015), reveals that the 4-hydroxyphenyl and phenyl substituents in this compound create a steric and electronic profile distinct from simpler alkyl or thioether derivatives.
The compound’s bifunctional design—combining polar (hydroxyl, carboxylate) and nonpolar (aryl) groups—enables dual solubility in aqueous and organic media, making it a versatile intermediate for pharmaceutical synthesis. For example, lithium salts of related triazolopyrimidine carboxylates exhibit enhanced solubility in polar aprotic solvents, a property leveraged in organometallic catalysis.
Historical Development and Research Context of Triazolopyrimidine Derivatives
The exploration of triazolopyrimidines began in the mid-20th century, driven by their structural resemblance to purine bases. Early synthetic routes focused on cyclocondensation reactions between aminotriazoles and β-keto esters. A landmark advancement occurred in the 1980s with the adaptation of microwave-assisted synthesis, which reduced reaction times from 12–24 hours to under 1 hour while improving yields from 50% to >85%.
Key Milestones in Triazolopyrimidine Chemistry:
The structural versatility of triazolopyrimidines is exemplified by derivatives like methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate, which shares this compound’s esterified carboxyl group and aryl substituents. Such analogs have demonstrated anti-inflammatory activity through cyclooxygenase (COX) inhibition, with IC₅₀ values comparable to nonsteroidal anti-inflammatory drugs (NSAIDs).
Recent innovations include the use of spirocyclic triazolopyrimidines, such as benzopyran-fused variants, to enhance metabolic stability. Computational studies using density functional theory (DFT) have further elucidated the electronic effects of substituents on reactivity. For instance, electron-withdrawing groups at position 2 (e.g., -SO₂Me) increase electrophilicity at the pyrimidine C6 position, facilitating nucleophilic substitutions.
Despite these advances, the specific biological profile of ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate remains underexplored. Current research priorities include:
- Synthetic Methodology : Optimizing one-pot multicomponent reactions to reduce step counts.
- Structure-Activity Relationships (SAR) : Correlating substituent patterns with target selectivity, inspired by the success of DNA gyrase inhibitors like compound 9a (IC₅₀ = 0.68 µM).
- Material Science Applications : Investigating lithium-coordinated derivatives for use in conductive polymers.
Properties
CAS No. |
457951-62-1 |
|---|---|
Molecular Formula |
C20H18N4O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H18N4O3/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)23-20-21-12-22-24(20)18(16)14-8-10-15(25)11-9-14/h3-12,18,25H,2H2,1H3,(H,21,22,23) |
InChI Key |
GQAMJICNBIIKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)O)C4=CC=CC=C4 |
solubility |
14 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-hydroxybenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of a catalyst such as acetic acid can yield the desired triazolopyrimidine derivative . The reaction mixture is usually heated under reflux for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents like ethanol, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone derivative, while reduction can produce a dihydrotriazolopyrimidine .
Scientific Research Applications
Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment.
Neuroprotection: Triazolopyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties.
Antiviral Activity:
Anti-inflammatory: The compound has demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its anti-inflammatory effects are mediated through the inhibition of NF-kB and other inflammatory pathways .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact: Electron-Withdrawing Groups (e.g., Cl): Enhance stability and antiviral activity . Methoxy Groups (e.g., 3,4,5-OMe): Improve lipophilicity, aiding blood-brain barrier penetration for CNS targets .
- Synthetic Efficiency : TMDP-based methods achieve higher yields (92–95%) compared to traditional piperidine-catalyzed routes, which face toxicity and regulatory hurdles .
Green Chemistry Advantages
The target compound’s synthesis using TMDP avoids volatile solvents (e.g., benzene) and toxic catalysts (e.g., piperidine), reducing hazardous waste by 60–70% compared to traditional methods . TMDP’s recyclability (>5 cycles without activity loss) further enhances sustainability .
Biological Activity
Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound belonging to the triazolopyrimidine family. This compound has garnered attention due to its significant biological activities, particularly in the realm of cancer research. The following sections delve into its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18N4O3
- Molecular Weight : 362.4 g/mol
- IUPAC Name : Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- CAS Number : 457951-62-1
The compound features a triazole ring fused to a pyrimidine ring with ethyl and hydroxyphenyl substituents. This unique structure contributes to its varied biological activities and potential therapeutic applications.
This compound primarily functions as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation; thus, inhibition leads to:
- Cell Cycle Arrest : The compound binds to the active site of the CDK2/cyclin A2 complex.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by disrupting normal cell cycle progression.
Biological Activity and Research Findings
Research indicates that this compound exhibits potent anticancer properties. Below are some key findings from various studies:
Case Studies
- In Vitro Studies : In a study involving HCT116 and A549 cell lines, this compound demonstrated significant cytotoxicity with IC50 values indicating strong anticancer potential compared to standard treatments like 5-Fluorouracil .
- Mechanistic Insights : Further investigations revealed that the compound's ability to induce apoptosis is mediated by the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors . This dual mechanism enhances its efficacy against resistant cancer cells.
- Comparative Analysis : A comparative study showed that while many similar compounds exhibit moderate activity against cancer cells, this compound consistently outperformed others in terms of potency and selectivity towards cancerous cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
